2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis . This compound is often used in scientific research due to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives, in general, are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions .
Preparation Methods
The synthesis of 2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with piperidine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including its effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: This compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride: Similar structure but different substitution pattern.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Different core structure but similar functional groups.
Properties
IUPAC Name |
2-[2-(2,4-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12-6-7-15(13(2)11-12)17-10-8-14-5-3-4-9-16-14;/h6-7,11,14,16H,3-5,8-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDMEPVRSCBEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCCCN2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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